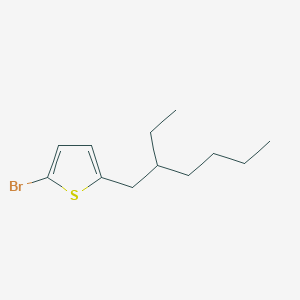

2-溴-5-(2-乙基己基)噻吩

描述

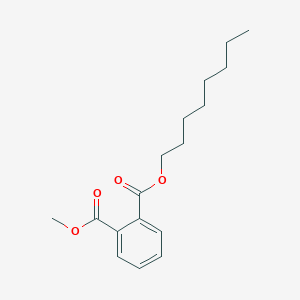

2-Bromo-5-(2-ethylhexyl)thiophene is a brominated thiophene derivative with an ethylhexyl substituent. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of brominated thiophenes and related compounds, which can be used to infer properties and reactivity patterns for 2-Bromo-5-(2-ethylhexyl)thiophene.

Synthesis Analysis

The synthesis of brominated thiophenes often involves palladium-catalyzed reactions, as seen in the dehydrohalogenative polycondensation of 2-bromo-3-hexylthiophene, which yields high molecular weight polythiophenes with high regioregularity . Additionally, copper-catalyzed intramolecular cyclization can be used to synthesize brominated thiophenes, as demonstrated by the formation of 2-bromobenzofurans(thiophenes) from 2-(gem-dibromovinyl)phenols(thiophenols) . These methods suggest that the synthesis of 2-Bromo-5-(2-ethylhexyl)thiophene could potentially be achieved through similar catalytic processes.

Molecular Structure Analysis

The molecular structure of brominated thiophenes can be characterized using spectroscopic techniques and X-ray diffraction, as shown in the study of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol . The intermolecular interactions and crystal packing can be analyzed using Hirshfeld surfaces, providing insights into the solid-state properties of such compounds. These techniques could be applied to 2-Bromo-5-(2-ethylhexyl)thiophene to determine its molecular conformation and packing behavior.

Chemical Reactions Analysis

Brominated thiophenes participate in various chemical reactions, including electrophilic bromination , annulation reactions , and Michael-type additions . The presence of the bromine atom in the thiophene ring makes it a versatile intermediate for further functionalization. For instance, the bromine atom can be displaced in nucleophilic substitution reactions, which could be a useful transformation for 2-Bromo-5-(2-ethylhexyl)thiophene.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiophenes can vary significantly depending on the substituents present on the thiophene ring. For example, the solubility of poly[3-hexyl-4-(6-bromohexyl)thiophene] in common organic solvents indicates that the introduction of alkyl chains can enhance solubility . This suggests that 2-Bromo-5-(2-ethylhexyl)thiophene would likely be soluble in organic solvents due to its ethylhexyl group. Additionally, the thermal and chemical-physical properties of such polymers can be compared to conventional polythiophenes to understand the effects of substitution .

科学研究应用

有机合成与医药应用

- 通过 Suzuki 交叉偶联合成衍生物:已经报道了通过钯催化的 Suzuki 交叉偶联反应合成 5-芳基-2-溴-3-己基噻吩衍生物。这些衍生物表现出有希望的溶血、生物膜抑制和抗血栓形成活性,表明其具有潜在的医药应用 (Ikram 等人,2015 年)。

材料科学与光稳定化

- 聚氯乙烯的光稳定剂:已经合成出新的噻吩衍生物,并显示出它们可以有效降低聚氯乙烯薄膜的光降解水平。这表明它们可以作为光稳定剂使用,其中特定的化合物在防紫外线辐射方面表现出显著的效率 (Balakit 等人,2015 年)。

聚合物科学

- 共轭嵌段共聚物:已经实现了包含 2-溴-5-(2-乙基己基)噻吩单元的两亲共轭嵌段共聚物的合成。这种聚合物表现出溶剂选择性光致发光猝灭,表明其在新型光电器件中具有应用潜力 (Tu 等人,2007 年)。

有机电子学与光伏

- 区域选择性去质子化和镍催化交叉偶联:已经开发出一种使用 2-溴-5-(2-乙基己基)噻吩区域选择性合成噻吩低聚物的方法。这种方法允许精确构建用于光伏电池的有机染料分子,展示了这种化合物在开发有机电子材料方面的多功能性 (Tanaka 等人,2011 年)。

安全和危害

The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, causes serious eye damage, and may cause long-term adverse effects in the aquatic environment . Precautionary measures include avoiding breathing its mist/vapors/spray, avoiding contact with skin and eyes, and not eating, drinking, or smoking when using this product .

作用机制

Target of Action

Similar compounds, such as thiophenes, have been explored for potential applications in radiopharmaceutical chemistry .

Mode of Action

It’s known that thiophene derivatives can be used in the formation of π-conjugated conductive polymers for the fabrication of organic field effect transistors (ofets) and organic photovoltaics (opvs) .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-5-(2-ethylhexyl)thiophene is currently unavailable . These properties are crucial in determining the bioavailability of the compound.

Result of Action

A related compound, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate, has shown promising in vitro antibacterial activity .

属性

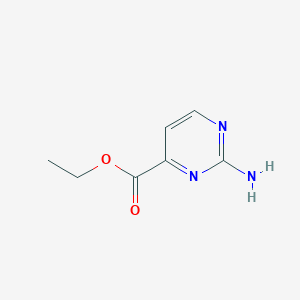

IUPAC Name |

2-bromo-5-(2-ethylhexyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrS/c1-3-5-6-10(4-2)9-11-7-8-12(13)14-11/h7-8,10H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAWTVKKPNTQRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=CC=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene](/img/structure/B3030531.png)

![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030532.png)